2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS RN: 403-98-5) is a synthetic acetamide derivative with the molecular formula C₁₅H₁₁ClF₃NO₂ and a molecular mass of 329.70 g/mol . Structurally, it consists of a 4-chlorophenoxy group linked via an acetamide bridge to a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-4-6-13(7-5-11)22-9-14(21)20-12-3-1-2-10(8-12)15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSAUJZRPAFBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304148 | |
| Record name | 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-98-5 | |
| Record name | 2-(4-Chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC164376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
The following analysis compares 2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide with structurally analogous acetamide derivatives, focusing on molecular features, synthesis, and applications.
Structural Analogues and Substituent Effects
*Calculated based on formula from .
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound and analogues (e.g., B2, Compound 13) enhances metabolic stability and resistance to oxidative degradation .
- Solubility : Hydroxy substituents (e.g., in B2) improve aqueous solubility via hydrogen bonding, whereas methyl or chloro groups increase lipophilicity, favoring membrane permeability .
- Synthetic Complexity : Microwave-assisted synthesis (e.g., Compound 13, 19% yield) offers rapid access but lower yields compared to traditional methods (e.g., triethylamine-mediated coupling in ) .
Pharmacological and Agrochemical Relevance
- Pharmaceutical Potential: The target compound’s acetamide scaffold is structurally akin to N-substituted 2-arylacetamides, which mimic benzylpenicillin’s lateral chain and exhibit antimicrobial or enzyme-inhibitory activity .
- Agrochemical Applications: Analogues such as diflufenican () highlight the role of trifluoromethylphenoxy acetamides in herbicide development, leveraging their stability and target specificity .
Crystallographic and Physicochemical Properties
- Crystal Packing : N-H···O hydrogen bonding (e.g., in N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide) stabilizes crystal lattices, influencing melting points and formulation stability .
- Thermal Stability : Bulky substituents (e.g., diphenyl in ) may raise melting points, whereas flexible chains (e.g., ethoxy in ) reduce crystallinity .
Biological Activity
2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chlorophenoxy group : Enhances lipophilicity.
- Trifluoromethyl-phenyl group : Increases binding affinity to target proteins.
The molecular formula is CHClFNO, with a molecular weight of approximately 404.8 g/mol. The presence of halogenated groups contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activity effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by interacting with their active sites.
- Receptor Modulation : It can influence receptor activity, potentially leading to therapeutic effects in various diseases.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in preclinical models.
- Anticonvulsant Effects : Certain derivatives have demonstrated anticonvulsant activity, indicating potential applications in epilepsy treatment.
Table 1: Summary of Biological Activities
Notable Studies
- Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Research : In vitro studies indicated that the compound could reduce pro-inflammatory cytokines, which are critical in inflammatory responses .
- Anticonvulsant Activity : Research on related compounds revealed that derivatives of this acetamide exhibited anticonvulsant properties in animal models, particularly effective in the maximal electroshock (MES) test .
Q & A
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Methodological Answer : Combinatorial screening via checkerboard assays quantifies synergy (FIC index <0.5) or antagonism. Transcriptomic profiling (RNA-seq) identifies pathways potentiated by co-administration, such as NF-κB inhibition enhancing anti-inflammatory effects of standard therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
